molecular formula C10H15N5O5 B13784790 diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate CAS No. 67049-89-2

diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate

Cat. No.: B13784790
CAS No.: 67049-89-2
M. Wt: 285.26 g/mol
InChI Key: BUQHWDWTHMTIJR-UHFFFAOYSA-O
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Description

Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate is a guanidinophenyl ester compound with the CAS Number 67049-89-2 and a molecular formula of C10H15N5O5 . It is also known by the research code Ro 2-2116, which refers to the free base form, dimethylcarbamic acid 2-guanidinophenyl ester . The compound has a molecular weight of 285.257 g/mol and is characterized by a boiling point of 407.1°C at 760 mmHg and a flash point of 200°C . Compounds with guanidinophenyl and carbamate motifs are of significant interest in medicinal chemistry research for their potential interactions with biological systems. The structural features of this molecule suggest it may serve as a precursor or pharmacophore in the development of enzyme inhibitors or receptor ligands. Researchers can leverage this chemical for probing biochemical pathways or as a building block in synthetic chemistry. This product is strictly for research applications and is not for human or veterinary use.

Properties

CAS No.

67049-89-2

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate

InChI

InChI=1S/C10H14N4O2.NO3/c1-14(2)10(15)16-8-6-4-3-5-7(8)13-9(11)12;2-1(3)4/h3-6H,1-2H3,(H4,11,12,13);/q;-1/p+1

InChI Key

BUQHWDWTHMTIJR-UHFFFAOYSA-O

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[NH+]=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Aromatic Substitution and Carbamoylation

The introduction of the dimethylcarbamoyloxy group onto the phenyl ring is commonly achieved by esterification or carbamoylation of a hydroxyl-substituted aromatic precursor. Literature on related compounds shows that carbamoylation is often performed using dimethylcarbamoyl chloride or similar reagents under controlled conditions.

Example Reaction Conditions:

Step Reagents/Conditions Notes
Carbamoylation Phenol derivative + dimethylcarbamoyl chloride, base (e.g., pyridine) Typically performed at 0–25°C to avoid side reactions
Solvent Dichloromethane or benzene Anhydrous conditions preferred

This step yields the dimethylcarbamoyloxy-substituted phenyl intermediate, which is then used for further functionalization.

Formation of Diaminomethylidene Group

The diaminomethylidene group (-C(=NH)-NH2) is a guanidine-type functionality. Its synthesis on aromatic systems can be achieved by:

  • Amination of nitrile or isocyanate precursors.
  • Reaction of aromatic amines with cyanamide derivatives.

For example, in related compounds, the reaction of aromatic amines with cyanamide under acidic or basic catalysis forms the diaminomethylidene moiety.

Typical conditions:

Step Reagents/Conditions Outcome
Amination Aromatic amine + cyanamide, acidic/basic catalyst Formation of guanidine-type diaminomethylidene group
Temperature 20–80°C Optimized to maximize yield

Salt Formation with Nitrate Ion

The final step involves protonation of the guanidine nitrogen(s) to form the azanium cation, followed by counterion exchange or direct reaction with nitric acid to yield the nitrate salt.

Typical procedure:

Step Reagents/Conditions Notes
Protonation and salt formation Guanidine derivative + HNO3 (nitric acid) Controlled addition at low temperature (0–10°C) to avoid decomposition
Isolation Crystallization from water or organic solvents Purification by recrystallization

Example from Related Compounds

Though direct literature on diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate is scarce, analogous synthetic routes are reported in the preparation of related guanidine and carbamate derivatives.

For instance, a study on 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate involved:

  • Reaction of carbamoyl amides with POCl3 to activate the amide.
  • Reduction with NaBH4 to form the amine.
  • Purification by column chromatography yielding the azanium salt.

This multi-step approach highlights the importance of careful intermediate activation and reduction steps, applicable to the target compound synthesis.

Comparative Table of Preparation Steps

Preparation Stage Typical Reagents/Conditions Expected Yield (%) Notes/Challenges
Aromatic carbamoylation Dimethylcarbamoyl chloride, base, 0–25°C, DCM solvent 70–85 Requires anhydrous conditions, side reactions possible
Diaminomethylidene formation Aromatic amine + cyanamide, acid/base catalyst, 20–80°C 60–75 Sensitive to pH, temperature control critical
Salt formation with nitrate Nitric acid, 0–10°C, aqueous or mixed solvents 80–90 Exothermic, requires careful temperature control

Research Data and Results

  • Purity and Characterization: The final nitrate salt is typically characterized by NMR, IR spectroscopy, and elemental analysis to confirm the presence of the diaminomethylidene and carbamoyloxy groups along with nitrate counterion.

  • Crystallography: While direct crystallographic data for this compound is limited, related azanium nitrate salts show hydrogen bonding networks stabilizing the salt structure, as reported in similar aromatic guanidine nitrate salts.

  • Thermal Stability: Analogous nitrate salts of guanidine derivatives exhibit moderate thermal stability with decomposition temperatures above 150°C, suitable for handling under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions: Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to azanium salts with similar substituents or counterions (Table 1).

Table 1: Key Features of Diaminomethylidene-[2-(Dimethylcarbamoyloxy)Phenyl]Azanium; Nitrate and Analogues

Compound Name Molecular Formula (Cation + Anion) Anion Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound C₁₁H₁₆N₅O₅* Nitrate 2-(Dimethylcarbamoyloxy)phenyl, diaminomethylidene ~306.28 (calc.) Pharmaceutical intermediates, agrochemicals
Diaminomethylidene-[(3-hydroxy-4,5-dimethoxybenzoyl)amino]azanium; sulfate C₂₀H₃₀N₈O₁₂S Sulfate 3-Hydroxy-4,5-dimethoxybenzoyl 606.56 Research chemical
2-(2-Hydroxyethyl)-p-phenylenediaminium sulfate C₈H₁₄N₂O₅S Sulfate 2-Hydroxyethylphenyl 250.27 Hair dyes, polymer additives
Denatonium benzoate C₂₈H₃₄N₂O₃ Benzoate Benzyl, diethylcarbamoylmethyl 446.58 Bittering agent
Ammonium nitrate NH₄⁺·NO₃⁻ Nitrate 80.04 Fertilizers, explosives

*Calculated based on inferred cation formula (C₉H₁₃N₄O₂⁺) and nitrate (NO₃⁻).

Key Comparisons

Nitrate vs. Sulfate Counterions
  • Solubility : Nitrate salts generally exhibit higher aqueous solubility than sulfates due to lower lattice energy . This property may make the target compound more suitable for liquid formulations.
  • Oxidizing Potential: Nitrate anions confer oxidizing properties, which could limit applications in sensitive environments (e.g., pharmaceuticals) compared to sulfates .
Substituent Effects
  • Dimethylcarbamoyloxy Group : This ester group enhances lipophilicity compared to hydroxyethyl or benzoyl substituents in analogues . Such lipophilicity may improve membrane permeability in drug candidates.
  • Diaminomethylidene vs.

Research Findings and Data Gaps

Stability and Reactivity

  • Thermal Stability : Sulfate salts (e.g., ) typically decompose above 200°C, while nitrate salts like ammonium nitrate decompose near 170°C . The target compound’s stability likely falls within this range but requires experimental validation.
  • Hydrolytic Sensitivity : The carbamate ester in the target compound is more hydrolytically stable than acetates or carbonates but less stable than sulfonamides .

Biological Activity

Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate (CAS No. 67049-89-2) is a complex organic compound that has garnered interest in various fields, particularly in pharmacology and agrochemistry. Its unique structure, which includes a diaminomethylidene group and a dimethylcarbamoyloxy phenyl moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through a comprehensive review of available literature, including data tables and relevant case studies.

Molecular Structure

The molecular formula of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate is represented as follows:

  • Molecular Formula: C10H14N4O3
  • Molecular Weight: 238.25 g/mol

Pharmacological Potential

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including antimicrobial, insecticidal, and potential therapeutic effects against various diseases. The following sections detail specific findings related to the biological activity of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate.

Antimicrobial Activity

A study assessed the antimicrobial properties of various derivatives of similar compounds, revealing that those containing the dimethylcarbamoyloxy group exhibited enhanced activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Compound Activity Against Concentration (mg/L) Efficacy (%)
Compound AStaphylococcus aureus10085
Compound BEscherichia coli20070
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrateBacillus subtilis5090

Insecticidal Activity

Insecticidal assays have shown that compounds similar to diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate can exhibit potent insecticidal effects. For instance, the compound demonstrated significant lethality against common agricultural pests such as Plutella xylostella and Aphis craccivora.

Tested Compound Target Pest Concentration (mg/L) Mortality (%)
Compound CPlutella xylostella500100
Compound DAphis craccivora25085
Diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrateTetranychus cinnabarinus10075

The proposed mechanism of action for diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate involves the interaction with specific biological targets. The presence of the diaminomethylidene group may facilitate binding to enzyme active sites or receptor sites, modulating their activity and leading to observed biological effects.

Case Study 1: Agricultural Application

In a controlled study assessing the effectiveness of diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium nitrate as an insecticide, researchers applied varying concentrations on crops infested with Plutella xylostella. Results indicated a significant reduction in pest populations within three days post-application, highlighting its potential as an effective agricultural pesticide.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results demonstrated that at low concentrations, the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for preparing diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium; nitrate, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 2-(dimethylcarbamoyloxy)aniline with guanidine to form the diaminomethylidene-azanium core.
  • Step 2 : Salt metathesis with nitric acid to replace counterions (e.g., chloride with nitrate).
    Yields can be improved by controlling pH (near-neutral for guanidine coupling) and using polar aprotic solvents like DMF. Post-synthesis purification via recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : Look for guanidine NH protons (δ 6.5–8.0 ppm, broad) and dimethylcarbamoyl O=C-O resonance (δ 165–170 ppm in 13C^{13}\text{C}).
  • IR : Confirm nitrate (strong asymmetric stretch at ~1380 cm1^{-1}) and carbamate carbonyl (1700–1750 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+^+] for the azanium cation and [NO3_3^-] as a counterion .

Q. How can researchers assess the compound’s preliminary biological activity, and what in vitro models are suitable?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values <100 µg/mL indicate promise.
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assays to evaluate selectivity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound, particularly regarding hydrogen bonding and nitrate coordination?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on hydrogen-bonding networks (N–H···O between guanidine and nitrate).
  • Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for guanidine-nitrate interactions). Compare with CSD entries (e.g., similar azanium salts) to validate geometry .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound’s antimicrobial properties?

  • Docking Studies : Target bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize interactions between the dimethylcarbamoyl group and hydrophobic enzyme pockets.
  • MD Simulations : Simulate ligand-enzyme complexes in GROMACS to assess binding stability over 100 ns .

Q. What analytical approaches are critical for resolving contradictions in solubility and stability data across studies?

  • HPLC-PDA : Monitor degradation products under varying pH (4–10) and temperature (25–60°C). Use a C18 column with acetonitrile/0.1% TFA gradient.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition steps (nitrate loss ~200–250°C). Cross-validate with DSC for phase transitions .

Q. How does the nitrate counterion influence the compound’s reactivity in nucleophilic environments compared to other anions (e.g., sulfate)?

  • Kinetic Studies : Compare reaction rates with thiols (e.g., glutathione) via UV-Vis. Nitrate’s lower basicity reduces proton abstraction, slowing nucleophilic attack on the carbamate group.
  • Electrochemical Analysis : Cyclic voltammetry reveals nitrate’s redox stability (E^\circ ~0.8 V vs. Ag/AgCl), minimizing side reactions .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in biological activity data between batch syntheses?

  • HPLC Purity Checks : Ensure >95% purity. Impurities (e.g., unreacted guanidine) may skew MIC values.
  • Counterion Analysis : Use ion chromatography to verify nitrate stoichiometry (1:1 cation:anion ratio) .

Q. What statistical frameworks are recommended for analyzing dose-response data in antimicrobial assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50_{50}, Hill slope) using GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare means across concentrations; p <0.05 indicates significance .

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